2-Amino-1-(2-bromo-5-methoxyphenyl)ethan-1-one
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Overview
Description
2-Amino-1-(2-bromo-5-methoxyphenyl)ethan-1-one is a chemical compound with the molecular formula C9H10BrNO2.
Preparation Methods
The synthesis of 2-Amino-1-(2-bromo-5-methoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxyphenylacetic acid followed by amination. The reaction conditions typically include the use of bromine and a suitable solvent, such as acetic acid, at elevated temperatures. Industrial production methods may involve large-scale bromination and subsequent purification steps to obtain the desired compound .
Chemical Reactions Analysis
2-Amino-1-(2-bromo-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
2-Amino-1-(2-bromo-5-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-bromo-5-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of certain proteins and enzymes .
Comparison with Similar Compounds
2-Amino-1-(2-bromo-5-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one: This compound has similar structural features but differs in the position of the bromine and methoxy groups.
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: This compound lacks the amino group, making it less reactive in certain chemical reactions.
2-Amino-1-(5-bromo-2-methoxyphenyl)ethan-1-one: This compound has a different substitution pattern on the phenyl ring, which may affect its chemical and biological properties
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-amino-1-(2-bromo-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10BrNO2/c1-13-6-2-3-8(10)7(4-6)9(12)5-11/h2-4H,5,11H2,1H3 |
InChI Key |
FIZJWZNDYYLQAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)CN |
Origin of Product |
United States |
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